molecular formula C11H14N2O6 B5163765 N-(3-nitrophenyl)-alpha-D-ribofuranosylamine

N-(3-nitrophenyl)-alpha-D-ribofuranosylamine

Cat. No. B5163765
M. Wt: 270.24 g/mol
InChI Key: PJTVTWRIKMCPKR-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-alpha-D-ribofuranosylamine” is a complex organic compound. It likely contains a nitrophenyl group (a phenyl ring with a nitro group attached), attached to a ribofuranosylamine (a sugar derivative) via an amide linkage .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, given the presence of the nitrophenyl group and the ribofuranosylamine. The nitrophenyl group is a strong electron-withdrawing group, which could have significant effects on the chemical properties of the compound . The ribofuranosylamine part of the molecule is a sugar derivative, which could introduce additional complexity in terms of stereochemistry .


Chemical Reactions Analysis

The nitro group in the nitrophenyl part of the molecule is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack . The amide bond could potentially be hydrolyzed under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the nitrophenyl group and the ribofuranosylamine. The nitrophenyl group could contribute to the compound’s reactivity and possibly its color . The ribofuranosylamine could influence the compound’s solubility and reactivity .

Scientific Research Applications

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. Given the presence of the nitrophenyl group and the ribofuranosylamine, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-(hydroxymethyl)-5-(3-nitroanilino)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O6/c14-5-8-9(15)10(16)11(19-8)12-6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTVTWRIKMCPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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